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Compound of Interest

Compound Name: 3-Chloro-3-ethylpentane

Cat. No.: B11943469 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

tertiary alkyl halide, 3-Chloro-3-ethylpentane. The document details predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside

standardized experimental protocols for data acquisition. This information is crucial for the

identification, characterization, and quality control of this compound in research and

development settings.

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 3-Chloro-3-ethylpentane.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.75 Quartet 6H -CH₂-

~1.05 Triplet 9H -CH₃

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ) ppm Carbon Type Assignment

~75.0 Quaternary C-Cl

~30.0 Methylene -CH₂-

~8.5 Methyl -CH₃

Note: Chemical shifts are predicted and may vary slightly based on experimental conditions.

Table 3: Predicted Infrared (IR) Absorption Data
Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2975-2850 Strong C-H Stretch Alkane

1465 Medium C-H Bend Alkane

1380 Medium C-H Bend Alkane

~750-540 Medium-Strong C-Cl Stretch Tertiary Alkyl Halide

Note: The C-Cl stretch for tertiary alkyl halides is found in the fingerprint region and can be

influenced by the overall molecular structure.

Table 4: Predicted Mass Spectrometry (EI-MS)
Fragmentation Data

m/z
Relative
Abundance

Fragment Ion Proposed Structure

134/136 Low [M]⁺ [C₇H₁₅Cl]⁺

99 High [M-Cl]⁺ [C₇H₁₅]⁺

105/107 Medium [M-C₂H₅]⁺ [C₅H₁₀Cl]⁺

71 Medium [C₅H₁₁]⁺

57 High [C₄H₉]⁺

29 Medium [C₂H₅]⁺
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Note: The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will

result in characteristic M and M+2 peaks for chlorine-containing fragments.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

A sample of 3-Chloro-3-ethylpentane (approximately 5-10 mg) is dissolved in about 0.6-0.7

mL of deuterated chloroform (CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

2. ¹H NMR Spectroscopy Acquisition:

The ¹H NMR spectrum is acquired on a 500 MHz spectrometer.

A standard single-pulse experiment is utilized.

Key acquisition parameters include a spectral width of approximately 15 ppm, an acquisition

time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

A sufficient number of scans (typically 8-16) are averaged to ensure a good signal-to-noise

ratio.

3. ¹³C NMR Spectroscopy Acquisition:

The ¹³C NMR spectrum is acquired on the same spectrometer at a frequency of 125 MHz.

A proton-decoupled pulse program is used to simplify the spectrum to single lines for each

unique carbon atom.

A wider spectral width (e.g., 0-200 ppm) is used.
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Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more)

and a longer relaxation delay (2-5 seconds) are required to obtain a spectrum with an

adequate signal-to-noise ratio.

4. Data Processing:

The raw data (Free Induction Decay - FID) is processed using a Fourier transform.

Phase and baseline corrections are applied to the resulting spectrum.

Chemical shifts are referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
1. Instrumentation:

A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory is used. The ATR crystal is typically diamond.

2. Sample Analysis:

A background spectrum of the clean, empty ATR crystal is recorded.

A small drop of neat 3-Chloro-3-ethylpentane is placed directly onto the ATR crystal,

ensuring complete coverage.

The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality

spectrum.

3. Data Processing:

The resulting spectrum is displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

The background spectrum is automatically subtracted from the sample spectrum.
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Mass Spectrometry (MS)
1. Instrumentation:

A mass spectrometer with an Electron Ionization (EI) source is used. The instrument is

typically coupled with a Gas Chromatography (GC) system for sample introduction.

2. Sample Introduction:

A dilute solution of 3-Chloro-3-ethylpentane in a volatile solvent (e.g., dichloromethane or

hexane) is injected into the GC.

The compound is separated from the solvent and any impurities on a suitable capillary

column before entering the mass spectrometer.

3. Ionization and Fragmentation:

In the EI source, the gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV).

This causes the molecules to ionize and fragment in a reproducible manner.

4. Mass Analysis and Detection:

The resulting positively charged ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

The detector records the abundance of each ion.

5. Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

The fragmentation pattern is analyzed to determine the molecular weight and structural

features of the compound.

Visualizations
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The following diagrams illustrate key workflows and relationships in the spectroscopic analysis

of 3-Chloro-3-ethylpentane.

General Workflow for Spectroscopic Analysis
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General workflow for spectroscopic analysis.
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Predicted Mass Spectrometry Fragmentation of 3-Chloro-3-ethylpentane

Primary Fragments

Secondary Fragments
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-3-ethylpentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11943469#spectroscopic-data-of-3-chloro-3-
ethylpentane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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